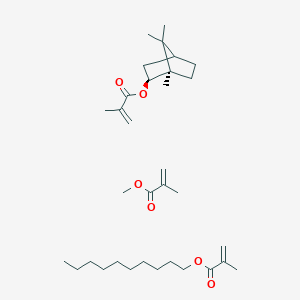
Boneloc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boneloc, also known as this compound, is a useful research compound. Its molecular formula is C33H56O6 and its molecular weight is 548.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Background and Development
Boneloc was introduced in the early 1990s as an alternative to conventional PMMA bone cement. Its formulation includes methylmethacrylate, decylmethacrylate, and isobornylmethacrylate, which were designed to lower polymerization heat and minimize the release of toxic monomers during surgery. These properties were intended to enhance patient safety and improve surgical outcomes .
Total Hip Arthroplasty (THA)
The primary application of this compound is in total hip arthroplasty. Clinical trials have evaluated its effectiveness compared to traditional PMMA cements. For instance, a study involving 33 patients reported a 24% rate of definite loosening and a 10% rate of possible loosening within three years post-surgery . This raised concerns about the long-term mechanical properties of this compound, suggesting that it may not perform as well as PMMA in certain cases.
Revision Surgery
This compound has also been used in revision surgeries where previously implanted prostheses need replacement due to complications like loosening or infection. A retrospective analysis indicated that the revision rates associated with this compound were significantly higher than those reported for other cement types, leading to its withdrawal from the market in some regions .
Mechanical Properties
Research indicates that while this compound was designed to improve upon PMMA, its mechanical properties may not meet clinical expectations. A comparative study highlighted that this compound exhibited reduced tensile strength and Young's modulus compared to high-viscosity PMMA cements . This finding raises questions about its suitability for high-load-bearing applications.
| Property | This compound | PMMA |
|---|---|---|
| Tensile Strength | Lower than PMMA | Established standard |
| Young's Modulus | Reduced | Higher |
| Aseptic Loosening Rate | Higher incidence | Lower incidence |
Long-term Outcomes
Long-term follow-up studies have shown mixed results regarding the efficacy of this compound in THA. One study reported acceptable outcomes after 18-20 years; however, these results were often inferior when compared to those achieved with high-viscosity PMMA cements . The inconsistency in outcomes underscores the need for further research into optimizing this compound's formulation.
Case Studies
Several case studies provide insights into the performance of this compound in clinical settings:
- Case Study 1 : A cohort of 200 patients underwent THA using this compound cement, with a follow-up period revealing a significant number of revisions due to aseptic loosening. This prompted a reevaluation of its use in routine practice.
- Case Study 2 : In another analysis involving 43 prostheses implanted with this compound, a notable incidence of loosening was documented, reinforcing concerns about its long-term viability .
Conclusion and Future Directions
While this compound was developed with promising features aimed at improving orthopedic surgical outcomes, clinical evidence suggests that its performance may not surpass that of traditional PMMA bone cements. High revision rates and concerns about mechanical properties indicate a need for ongoing research and development.
Future studies should focus on:
- Enhancing the mechanical properties of this compound through formulation adjustments.
- Conducting larger-scale clinical trials to better assess long-term outcomes.
- Exploring alternative applications beyond THA where this compound's unique properties could be beneficial.
属性
CAS 编号 |
138366-79-7 |
|---|---|
分子式 |
C33H56O6 |
分子量 |
548.8 g/mol |
IUPAC 名称 |
decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1 |
InChI 键 |
IZAVPYQSQCFPOV-JEHXZSQOSA-N |
SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
手性 SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1CC2CC[C@@]1(C2(C)C)C |
规范 SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
同义词 |
Boneloc methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate MMA-DMA-IBMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















